molecular formula C19H19N3O3S B14936894 N-[3-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-[3-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B14936894
M. Wt: 369.4 g/mol
InChI Key: QSBACHIXIPWGRE-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the introduction of the butanamide chain and the acetylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The phenyl and benzothiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl or benzothiazole rings.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The acetylamino group and benzothiazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
  • 1,3-benzothiazole-2-thiol
  • 1,3-benzothiazol-2-ol

Uniqueness

N-[3-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification and optimization in various fields.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C19H19N3O3S/c1-13(23)20-14-6-4-7-15(12-14)21-18(24)10-5-11-22-19(25)16-8-2-3-9-17(16)26-22/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,23)(H,21,24)

InChI Key

QSBACHIXIPWGRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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